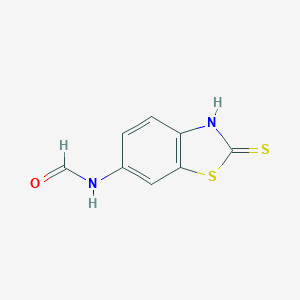
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide, commonly known as BTSA1, is a small molecule inhibitor that has been shown to selectively target the activity of the protein, TRIP13. This protein plays a crucial role in the mitotic checkpoint, which ensures the proper separation of chromosomes during cell division. BTSA1 has been widely studied for its potential therapeutic applications in cancer treatment.
作用機序
BTSA1 selectively binds to the ATP-binding pocket of TRIP13, inhibiting its activity and preventing proper chromosome segregation during mitosis. This leads to the activation of the spindle assembly checkpoint, which ultimately results in apoptosis.
Biochemical and Physiological Effects:
BTSA1 has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy.
実験室実験の利点と制限
One advantage of using BTSA1 in lab experiments is its selectivity for TRIP13, which allows for targeted inhibition of this protein. However, its potency may vary depending on the cell type and experimental conditions. Additionally, the multi-step synthesis process of BTSA1 can be time-consuming and costly.
将来の方向性
1. Investigation of the potential of BTSA1 as a combination therapy with other targeted inhibitors.
2. Development of more efficient and cost-effective synthesis methods for BTSA1.
3. Exploration of the potential of BTSA1 for use in other diseases beyond cancer.
4. Investigation of the potential of BTSA1 for use in combination with immunotherapy.
合成法
The synthesis of BTSA1 involves a multi-step process that begins with the reaction of 2-aminobenzenethiol and chloroacetic acid to form 2-(sulfanyl)benzoic acid. This compound is then reacted with thionyl chloride to produce 2-chlorobenzoic acid, which is subsequently reacted with 2-aminobenzothiazole to form the desired product, BTSA1.
科学的研究の応用
BTSA1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of TRIP13, which is overexpressed in a variety of cancer types. Inhibition of TRIP13 activity leads to mitotic checkpoint defects and ultimately cell death. BTSA1 has also been shown to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy.
特性
CAS番号 |
116855-73-3 |
|---|---|
製品名 |
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide |
分子式 |
C8H6N2OS2 |
分子量 |
210.3 g/mol |
IUPAC名 |
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide |
InChI |
InChI=1S/C8H6N2OS2/c11-4-9-5-1-2-6-7(3-5)13-8(12)10-6/h1-4H,(H,9,11)(H,10,12) |
InChIキー |
UWNCYYSAPQELAU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC=O)SC(=S)N2 |
正規SMILES |
C1=CC2=C(C=C1NC=O)SC(=S)N2 |
同義語 |
Formamide, N-(2,3-dihydro-2-thioxo-6-benzothiazolyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



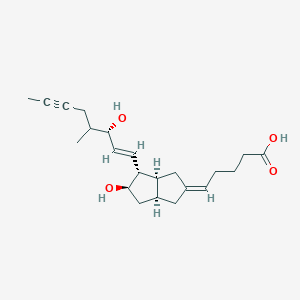



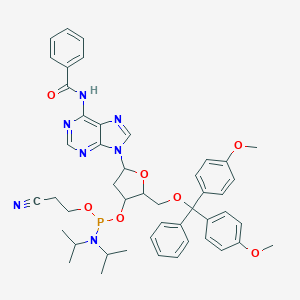
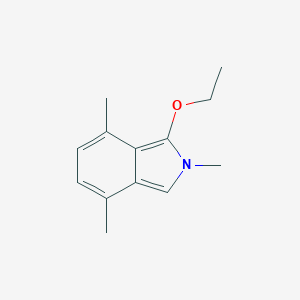
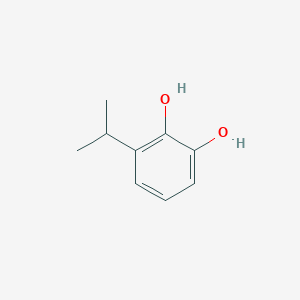
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)
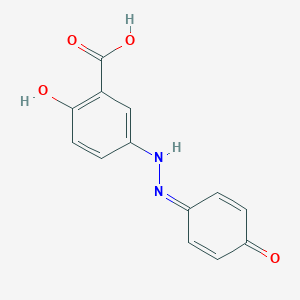

![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
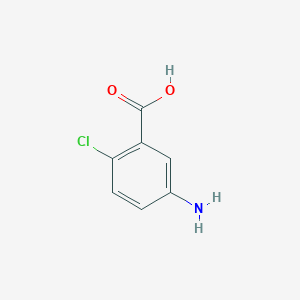
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)